An In-Depth Technical Guide to the Physical Properties of 8-Methyl-1-tetralone
An In-Depth Technical Guide to the Physical Properties of 8-Methyl-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-1-tetralone, a substituted bicyclic aromatic ketone, serves as a significant building block in the synthesis of various biologically active molecules and natural products.[1][2] Its structural motif is found in compounds of interest in medicinal chemistry, making a thorough understanding of its physical and chemical properties essential for its effective utilization in research and development. This guide provides a comprehensive overview of the core physical properties of 8-Methyl-1-tetralone, detailed methodologies for their determination, and essential safety information.
Chemical Identity and Structure
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IUPAC Name: 8-methyl-3,4-dihydronaphthalen-1(2H)-one[3]
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Synonyms: 3,4-Dihydro-8-methyl-1(2H)-naphthalenone, 8-Methyl-α-tetralone[3]
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CAS Number: 51015-28-2[3]
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Molecular Formula: C₁₁H₁₂O[3]
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Molecular Weight: 160.21 g/mol [3]
The molecular structure of 8-Methyl-1-tetralone consists of a naphthalene core partially hydrogenated at one of the rings, with a ketone group at the C1 position and a methyl group at the C8 position.
Caption: 2D Chemical Structure of 8-Methyl-1-tetralone.
Core Physical Properties
A summary of the key physical properties of 8-Methyl-1-tetralone is presented below. It is important to note that while some experimental data is available, certain values are predicted and should be considered as such.
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | [3] |
| Appearance | Not explicitly reported, likely a colorless to pale yellow liquid or low melting solid. | Inferred from similar compounds[4] |
| Boiling Point | 282.8 ± 25.0 °C (Predicted) | [1] |
| Melting Point | Not experimentally determined in the reviewed literature. | |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.557 (Predicted) | [5] |
| Solubility | Soluble in common organic solvents such as hexane and ethyl acetate.[1] Insoluble in water.[4] | [1][4] |
Experimental Determination of Physical Properties
The following section outlines the standard methodologies for determining the key physical properties of 8-Methyl-1-tetralone.
Melting Point Determination
Protocol:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is a fundamental physical property of a liquid. The predicted boiling point of 8-Methyl-1-tetralone is 282.8 °C.[1] The experimental determination would typically follow this procedure:
Protocol:
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Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.
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Sample Introduction: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
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Heating: The flask is heated gently.
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Measurement: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point. For high-boiling liquids, vacuum distillation may be necessary to prevent decomposition.
Caption: Workflow for Boiling Point Determination.
Solubility Profile
Understanding the solubility of a compound is crucial for its handling, purification, and formulation. 8-Methyl-1-tetralone is expected to be soluble in a range of common organic solvents due to its molecular structure, which combines a nonpolar hydrocarbon framework with a polar carbonyl group. While comprehensive solubility data is not available, its solubility in hexane and ethyl acetate is noted during chromatographic purification.[1] A systematic determination of its solubility would involve the following:
Protocol:
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane).
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Qualitative Assessment: To a small, known volume of each solvent (e.g., 1 mL), a small, measured amount of 8-Methyl-1-tetralone (e.g., 10 mg) is added.
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Observation: The mixture is agitated, and the solubility is observed at a specific temperature (e.g., room temperature). The compound is classified as soluble, partially soluble, or insoluble.
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Quantitative Measurement (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy or HPLC.
Spectroscopic Characterization
Spectroscopic data is fundamental for the structural elucidation and identification of a chemical compound. The following data for 8-Methyl-1-tetralone has been reported.[1]
Infrared (IR) Spectroscopy
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Methodology: A thin film of the neat liquid or a KBr pellet of the solid is prepared and analyzed using an FT-IR spectrometer.
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Key Absorptions: The IR spectrum of 8-Methyl-1-tetralone is expected to show a strong absorption band characteristic of the C=O stretching of the α,β-unsaturated ketone, typically in the region of 1685-1665 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations are also expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Methodology: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.[1]
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¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. The spectrum of 8-Methyl-1-tetralone will show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexenone ring, and the methyl protons.
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¹³C NMR: The carbon NMR spectrum indicates the number of different types of carbon atoms in the molecule. The spectrum of 8-Methyl-1-tetralone will display signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons, and the methyl carbon.
Mass Spectrometry (MS)
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Methodology: Mass spectra are typically obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1]
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Fragmentation Pattern: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. For 8-Methyl-1-tetralone, characteristic fragments would arise from the loss of small molecules like CO and from cleavages within the alicyclic ring.
Caption: Spectroscopic analysis workflow for 8-Methyl-1-tetralone.
Safety and Handling
8-Methyl-1-tetralone is classified as a hazardous substance and should be handled with appropriate precautions.
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GHS Hazard Statements:
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Precautionary Measures:
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Work in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly closed container in a cool, dry place.
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Conclusion
This technical guide provides a detailed overview of the physical properties of 8-Methyl-1-tetralone, a key intermediate in organic synthesis. While some experimental data, particularly for melting and boiling points, remains to be definitively established in the literature, the provided information on its chemical identity, predicted properties, spectroscopic characterization, and safe handling procedures offers a solid foundation for researchers and professionals working with this compound. The detailed experimental protocols serve as a practical reference for the in-house determination of its physical properties, ensuring both accuracy and safety in the laboratory.
References
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Banerjee, A. K., Poon, P. S., & Vera, W. (2014). An expeditious synthesis of 8-methoxy-1-tetralone. ARKIVOC, 2014(6), 136-146. [Link]
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Poon, P. S., Bedoya, L., Churio, G. J., & Banerjee, A. K. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (±)-platyphyllide. Natural Product Research, 28(20), 1747–1753. [Link]
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PubMed. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (±)-platyphyllide. National Center for Biotechnology Information. [Link]
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ResearchGate. (2014). Synthesis of 8-methyl-1-tetralone 3 (i) NBS, MeCN; (ii) CuCN, DMF;... ResearchGate. [Link]
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PubChem. (n.d.). 8-Methyl-1-tetralone. National Center for Biotechnology Information. [Link]
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ResearchGate. (2023). (PDF) Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. ResearchGate. [Link]
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IDEAS/RePEc. (n.d.). Synthesis of 8-Methoxy-1-Tetralone. IDEAS. [Link]
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Wikipedia. (n.d.). 1-Tetralone. Wikipedia. [Link]
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PubChem. (n.d.). (4a,5,6,7,8,8a-
ngcontent-ng-c3230145110="" class="ng-star-inserted">13C_6)-3,4-Dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. [Link]
